molecular formula C21H21N5O2S B14999473 2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14999473
M. Wt: 407.5 g/mol
InChI Key: MJYCGNCADZQRCQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature. This one-pot procedure yields the desired product with excellent efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to tubulin and microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells. This interaction occurs at distinct binding sites within the tubulin heterodimers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological and chemical properties. Its ability to interact with tubulin and microtubules sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-benzylsulfanyl-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O2S/c1-13-17(19(22)27)18(15-8-10-16(28-2)11-9-15)26-20(23-13)24-21(25-26)29-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,22,27)(H,23,24,25)

InChI Key

MJYCGNCADZQRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)N

Origin of Product

United States

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